1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol involves multiple steps. One common synthetic route includes the reaction of 3-methylthiomorpholine with 1,3-dihalopropane under specific conditions to introduce the fluoro group . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways . The thiomorpholine ring structure may also contribute to its biological activity by interacting with cellular components .
Comparison with Similar Compounds
1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol can be compared with similar compounds such as:
1-Fluoro-3-(p-tolylsulphonyl)propan-2-one: This compound has a similar fluoro group but different substituents, leading to distinct chemical and biological properties.
Fluconazole: A pharmaceutical compound with a fluoro group, used as an antifungal agent.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H16FNOS |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H16FNOS/c1-7-6-12-3-2-10(7)5-8(11)4-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
OVEHKQSKLHZBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCN1CC(CF)O |
Origin of Product |
United States |
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